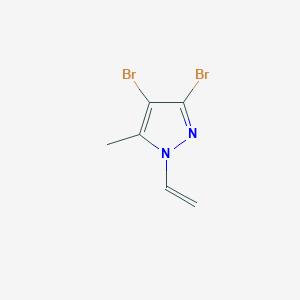
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- is a complex organic compound with a molecular formula of C28H29N5O2. This compound is characterized by the presence of a pyrimidine ring, a morpholine ring, and phenyl groups, making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine and phenylmethyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(4-morpholinyl)phenyl]-2-pyrimidinamine
- 4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine
Uniqueness
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
915372-89-3 |
|---|---|
Formule moléculaire |
C21H22N4O |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-benzyl-4-morpholin-4-yl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C21H22N4O/c1-3-7-17(8-4-1)16-22-21-23-19(18-9-5-2-6-10-18)15-20(24-21)25-11-13-26-14-12-25/h1-10,15H,11-14,16H2,(H,22,23,24) |
Clé InChI |
ZLOUEZWPVVQBNZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)

![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)



![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)


![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)
![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)

